![molecular formula C23H20F3N3O2 B2939407 (4-Phenylpiperazino)(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone CAS No. 866154-39-4](/img/structure/B2939407.png)
(4-Phenylpiperazino)(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of TFMP involves several steps. Researchers have designed and characterized a series of derivatives based on the 4-phenylpiperazino scaffold. These derivatives were synthesized and characterized using various techniques, including HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR . The synthetic route likely includes the introduction of the trifluoromethyl group and the pyridinyl ether moiety, followed by the formation of the piperazino ring.
Scientific Research Applications
Antibacterial Activity
A study by Nagaraj, Srinivas, & Rao (2018) synthesized a series of novel compounds including (4-phenylpiperazino)methanones and evaluated their antibacterial activity. Certain compounds in this series exhibited significant inhibition of bacterial growth, suggesting their potential in antibacterial drug development.
Acetylcholinesterase Inhibition
Research by Saeedi et al. (2019) focused on synthesizing arylisoxazole‐phenylpiperazine derivatives and evaluating them as acetylcholinesterase inhibitors. These compounds showed selective inhibition of acetylcholinesterase, indicating their potential use in treating neurodegenerative diseases like Alzheimer's.
Structural Analysis
Rodríguez-Mora et al. (2013) analyzed the crystal structure of a related compound, (E)-phenyl(pyridin-2-yl)methanone oxime, revealing details about its molecular arrangement and interactions. This type of structural analysis is crucial for understanding the properties and potential applications of similar compounds in scientific research (Rodríguez-Mora et al., 2013).
Antitumor Activity
Prinz et al. (2017) synthesized a series of 10-(4-phenylpiperazin-1-yl)methanones derived from tricyclic heterocycles, which demonstrated significant antiproliferative properties against cancer cell lines. These compounds also effectively inhibited tubulin polymerization and induced G2/M phase cell cycle arrest in tumor cells, suggesting their potential as antitumor agents (Prinz et al., 2017).
Antioxidant Properties
A study by Çetinkaya, Göçer, Menzek, & Gülçin (2012) investigated the synthesis and antioxidant properties of compounds structurally related to (4-phenylpiperazino)methanone. They found that these compounds displayed effective antioxidant power, suggesting their potential use in oxidative stress-related conditions.
Antimicrobial Activity
In a study by Kumar, Meenakshi, Kumar, & Kumar (2012), a series of (4-phenylpiperazin-1-yl)methanone derivatives showed good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. This indicates their potential application in developing new antimicrobial agents.
properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O2/c24-23(25,26)18-8-11-21(27-16-18)31-20-9-6-17(7-10-20)22(30)29-14-12-28(13-15-29)19-4-2-1-3-5-19/h1-11,16H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOAYSAMXPLAEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OC4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

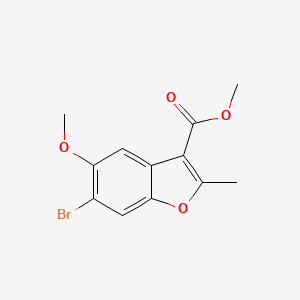
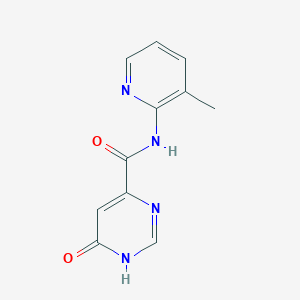
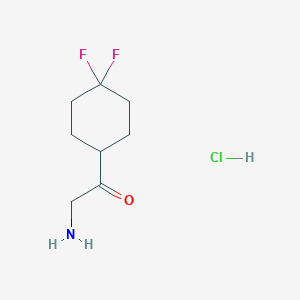
![(Z)-methyl 2-(6-methoxy-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2939330.png)
![5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2939331.png)
![Methyl 3-[1-(3-methoxy-3-oxopropyl)cyclopropyl]propanoate](/img/structure/B2939335.png)
![N-(pyridin-2-ylmethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2939336.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,4,6-trimethylphenyl)propanoic acid](/img/structure/B2939337.png)
![5-((3,4-Difluorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2939338.png)
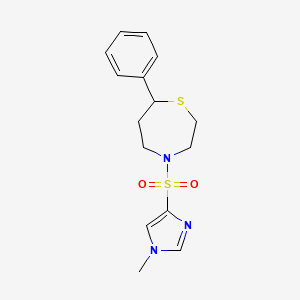
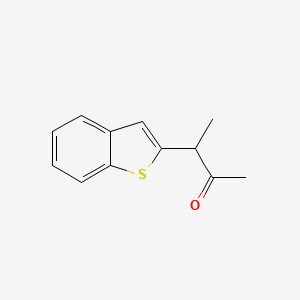
![7-cinnamyl-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2939342.png)
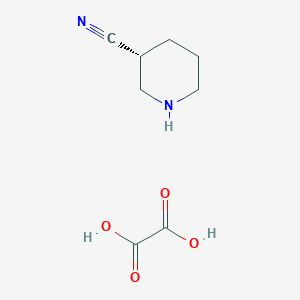
![N-(4-ethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2939347.png)